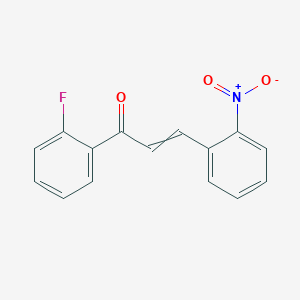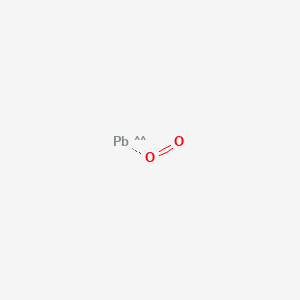![molecular formula C18H18OSi B12561561 Phenyl{2-[(trimethylsilyl)ethynyl]phenyl}methanone CAS No. 172607-53-3](/img/structure/B12561561.png)
Phenyl{2-[(trimethylsilyl)ethynyl]phenyl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl{2-[(trimethylsilyl)ethynyl]phenyl}methanone is an organosilicon compound with the molecular formula C17H18OSi. This compound is characterized by the presence of a phenyl group, a trimethylsilyl group, and an ethynyl linkage. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl{2-[(trimethylsilyl)ethynyl]phenyl}methanone typically involves the reaction of phenylacetylene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenyl{2-[(trimethylsilyl)ethynyl]phenyl}methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogens like chlorine and bromine, as well as organometallic reagents like Grignard reagents, are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Phenyl{2-[(trimethylsilyl)ethynyl]phenyl}methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and mechanisms due to its ability to interact with biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenyl{2-[(trimethylsilyl)ethynyl]phenyl}methanone involves its interaction with molecular targets through its functional groups. The phenyl and trimethylsilyl groups can participate in various chemical reactions, while the ethynyl linkage provides a site for further functionalization. These interactions can modulate biological pathways and chemical processes .
Comparison with Similar Compounds
Similar Compounds
- Phenyl(trimethylsilyl)acetylene
- Trimethyl(phenylethynyl)silane
- 1-Phenyl-2-(trimethylsilyl)acetylene
Uniqueness
Phenyl{2-[(trimethylsilyl)ethynyl]phenyl}methanone is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
172607-53-3 |
|---|---|
Molecular Formula |
C18H18OSi |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
phenyl-[2-(2-trimethylsilylethynyl)phenyl]methanone |
InChI |
InChI=1S/C18H18OSi/c1-20(2,3)14-13-15-9-7-8-12-17(15)18(19)16-10-5-4-6-11-16/h4-12H,1-3H3 |
InChI Key |
WOHVAYAMWIDBSZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=CC=C1C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


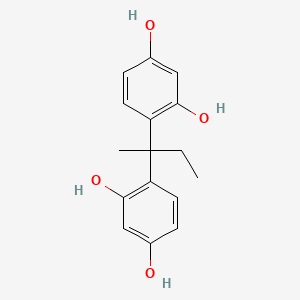
![2,6-Bis[(propan-2-yl)oxy]phenol](/img/structure/B12561487.png)
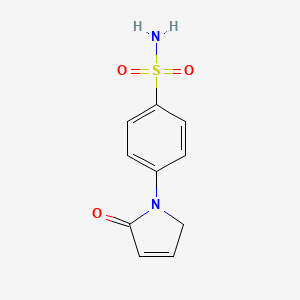

![N,N'-([2,2'-Bipyridine]-4,4'-diyl)bis(3-methoxypropanamide)](/img/structure/B12561510.png)
![8-{4-[(3-Hydroxypropyl)amino]butyl}-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12561514.png)
![1-Bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B12561519.png)
![4-[(nitrooxy)methyl]Benzoic acid](/img/structure/B12561520.png)
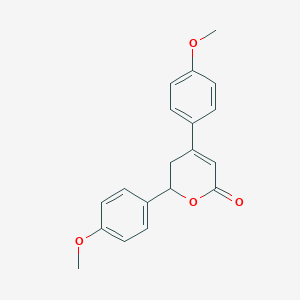

![5,6-Bis[(4-methylphenyl)sulfanyl]quinoxaline](/img/structure/B12561532.png)
![5(4H)-Oxazolone, 4-[(3-ethoxyphenyl)methylene]-2-phenyl-](/img/structure/B12561545.png)
